1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene

Crystallography Polymorphism Solid-State Chemistry

Researchers requiring precise introduction of the 4-methoxyphenylpropargyl motif often face regioisomer contamination from meta-substituted or generic alkyne alternatives. 1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene (CAS 173019-85-7) eliminates this risk with defined para-substitution and dual reactive handles: • Propargylic bromide enables direct nucleophilic substitution for rapid diversification into amines, azides, and thiols. • Terminal alkyne (post-activation) supports Sonogashira coupling with aryl/vinyl halides for extended conjugated systems. • Serves as a direct precursor to 1,2,3-triazole pharmacophores via CuAAC click chemistry after azide conversion. Supplied as a solid with ≥95% purity; suitable for medicinal chemistry library synthesis and heterocycle construction.

Molecular Formula C10H9BrO
Molecular Weight 225.085
CAS No. 173019-85-7
Cat. No. B2551487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene
CAS173019-85-7
Molecular FormulaC10H9BrO
Molecular Weight225.085
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C#CCBr
InChIInChI=1S/C10H9BrO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,8H2,1H3
InChIKeyLZRMMEKWZYQTDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene: Compound Overview


1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene (CAS 173019-85-7) is an aromatic building block defined by its para-methoxyphenyl group, an internal alkyne, and a terminal propargylic bromide . Its molecular formula is C10H9BrO with a molecular weight of 225.08 g/mol . The compound serves as a versatile intermediate for introducing the 4-methoxyphenylpropargyl motif into larger molecular architectures. It is commercially available as a solid with typical purities of 95-97% .

1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene: Regioisomer Specificity


The precise substitution pattern on the aromatic ring critically defines the compound's utility in target-oriented synthesis. The para-methoxy group electronically activates the ring toward electrophilic substitution but necessitates regioselective targeting of the propargyl terminus . Changing the position of the methoxy group, as in the meta-isomer (CAS 463946-39-6), alters molecular geometry and the crystal packing, which can lead to different solid-state stability, solubility, and reactivity profiles [1]. Furthermore, replacing the terminal bromide with a chloride or using a different alkyne scaffold would change the kinetics of subsequent cross-coupling reactions. Therefore, generic substitution is not viable when a specific 3D architecture or a precise electronic environment is required for downstream chemical steps.

1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene: Evidence Guide


Crystal Structure Divergence

The para-methoxy isomer (173019-85-7) exhibits a unique crystalline architecture compared to its meta-substituted analog. The crystal structure of the para-isomer has been solved and refined to an R-factor of 0.053, indicating a well-defined, ordered solid-state arrangement [1]. The crystal system is monoclinic with space group C2 and unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. In contrast, the meta-isomer (CAS 463946-39-6) crystallizes in a different packing arrangement, which is characteristic of its distinct molecular geometry and intermolecular interactions [2].

Crystallography Polymorphism Solid-State Chemistry

Electronic and Steric Differentiation

The compound features a methoxy group at the para-position, which exerts a strong electron-donating effect (+M effect) on the aromatic ring and the conjugated alkyne system . This is distinct from the ortho- and meta- isomers, which offer different steric environments and electronic distributions. For example, the para-methoxy group in this compound (CAS 173019-85-7) creates a different dipole moment and electrostatic potential surface compared to the meta-isomer (CAS 463946-39-6) [1]. This electronic differentiation can translate to altered binding affinities in biological systems or different regioselectivity in chemical reactions. While the ortho-isomer (CAS not found) would present significant steric hindrance, the para-isomer offers a linear, extended pi-system ideal for applications requiring unhindered conjugation.

Medicinal Chemistry Structure-Activity Relationship (SAR) Electronics

Commercial Availability and Purity

1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene (CAS 173019-85-7) is available from multiple chemical suppliers with a guaranteed minimum purity of 95-97% [1]. This established commercial supply chain for the para-isomer ensures reliable access for research and development, a critical factor for project planning and reproducibility. In contrast, the ortho-isomer has limited to no commercial availability, and the meta-isomer (CAS 463946-39-6) may not be as widely stocked or have a well-documented purity profile from major vendors [2].

Chemical Procurement Reagent Quality Supply Chain

1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene: Application Scenarios


Sonogashira Coupling Precursor

The terminal alkyne of this compound, following deprotonation or in situ activation, is a classic partner for Sonogashira coupling with aryl or vinyl halides . This enables the synthesis of extended conjugated systems or more complex internal alkynes. The para-methoxy group further activates the ring for subsequent functionalization, making it a strategic intermediate for constructing molecular libraries .

Click Chemistry and Triazole Synthesis

The propargyl bromide group is a versatile handle. While not a terminal alkyne itself, it can be converted into an azide or used directly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions after conversion to a terminal alkyne. This makes it a valuable precursor for constructing 1,2,3-triazole-containing molecules, which are important pharmacophores in medicinal chemistry .

Bioactive Heterocycle Synthesis

The propargylic bromide serves as an electrophilic center for nucleophilic substitution, allowing for the introduction of diverse functional groups. This reactivity, combined with the potential for cyclization, makes it a key starting material for the synthesis of heterocyclic scaffolds such as isoxazoles, furans, or pyrroles, which are commonly found in bioactive compounds .

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